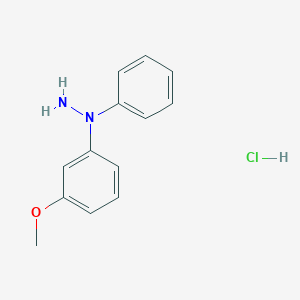
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a methoxy group attached to a phenyl ring and a phenylhydrazine moiety
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Reagents such as sodium hydroxide or potassium carbonate are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.
Scientific Research Applications
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-1-phenylhydrazine;hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1-phenylhydrazine: This compound has a methoxy group at the para position instead of the meta position, which can influence its reactivity and biological activity.
1-(3-Methoxyphenyl)-2-phenylhydrazine: The presence of an additional phenyl group can alter the compound’s properties and applications.
1-(3-Methoxyphenyl)-1-phenylhydrazine;acetate: The acetate salt form may have different solubility and stability characteristics compared to the hydrochloride salt.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
64678-56-4 |
|---|---|
Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-1-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-13-9-5-8-12(10-13)15(14)11-6-3-2-4-7-11;/h2-10H,14H2,1H3;1H |
InChI Key |
TVZIMVUZZFATEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


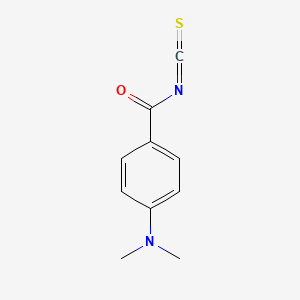
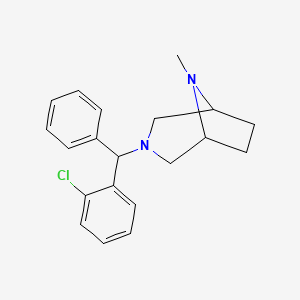

![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
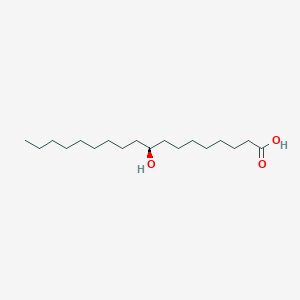
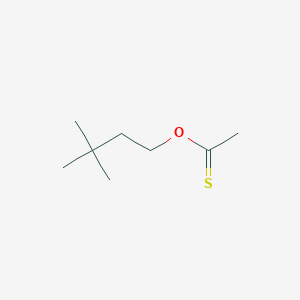
![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
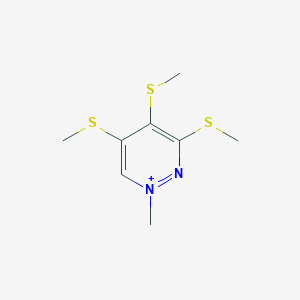
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)
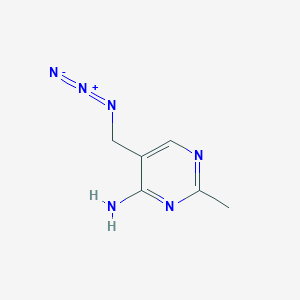

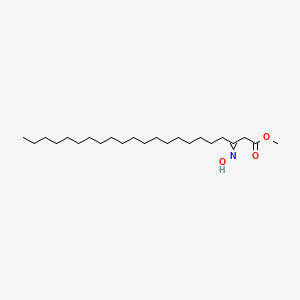
![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
